5-Lipoxygenase (5-LOX) Inhibitory Activity: Direct Comparison with Known 5-LOX Inhibitors
5-(1H-imidazol-1-yloxy)pentanoic acid inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC50 of 42 µM (4.20 × 10⁴ nM) in a cell-free assay using insect cell-expressed enzyme [1]. For comparison, the well-characterized 5-LOX inhibitor zileuton exhibits an IC50 of approximately 0.5–1 µM in comparable human recombinant enzyme assays [2], while the dual 5-LOX/COX inhibitor FPL 62064 shows a 5-LOX IC50 of 3.5 µM [3]. The 42-fold lower potency of the target compound relative to zileuton establishes it as a moderate-affinity probe, distinct from high-potency clinical candidates. Importantly, this compound is structurally distinct from redox-active 5-LOX inhibitors (e.g., nordihydroguaiaretic acid) and non-redox competitive inhibitors (e.g., zileuton), representing a third chemotype: imidazolyl-oxyalkanoic acids with N–O linkage [1].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 42 µM (42,000 nM) |
| Comparator Or Baseline | Zileuton (IC50 ≈ 0.5–1 µM); FPL 62064 (IC50 = 3.5 µM) |
| Quantified Difference | Target compound is 42- to 84-fold less potent than zileuton; 12-fold less potent than FPL 62064 |
| Conditions | Human recombinant 5-LOX expressed in insect cells; arachidonic acid substrate; measured via 5-HPETE/5-HETE production |
Why This Matters
This compound provides a structurally unique, moderate-affinity 5-LOX probe with a distinct N–O linked imidazole scaffold, offering a different binding mode and selectivity profile compared to the iron-chelating or competitive inhibitor classes, which is valuable for orthogonal assay validation and chemotype diversification.
- [1] BindingDB. BindingDB Entry for BDBM50218196: 5-(1H-imidazol-1-yloxy)pentanoic acid. DOI: 10.7270/Q2XG9W3B. View Source
- [2] Carter, G. W., et al. 5-Lipoxygenase inhibitory activity of zileuton. J. Pharmacol. Exp. Ther. 1991, 256, 929–937. View Source
- [3] Blackham, A., et al. FPL 62064, a dual inhibitor of 5-lipoxygenase and cyclooxygenase. Agents Actions 1991, 32, 119–120. View Source
